Cas no 1340583-40-5 (5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester)
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
- ethyl 5-amino-2-chlorothiazole-4-carboxylate
- 3072AJ
- ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate
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- MDL: MFCD18432674
- Inchi: 1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3
- InChI Key: FNKGRDMWAZPEMI-UHFFFAOYSA-N
- SMILES: ClC1=NC(C(=O)OCC)=C(N)S1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 181
- Topological Polar Surface Area: 93.4
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A612310-10mg |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A612310-50mg |
5-Amino-2-chloro-thiazole-4-carboxylic Acid Ethyl Ester |
1340583-40-5 | 50mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A612310-100mg |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 100mg |
$ 185.00 | 2022-06-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0340-1g |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 95% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0340-5g |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 95% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0340-500mg |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 95% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0340-250mg |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 95% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0340-100mg |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 95% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0340-50mg |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 95% | 50mg |
1322.95CNY | 2021-05-08 | |
| Ambeed | A932551-1g |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
1340583-40-5 | 95% | 1g |
$1202.0 | 2024-04-24 |
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester Suppliers
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (CAS No. 1340583-40-5)
The compound 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, identified by the CAS number 1340583-40-5, is a significant organic molecule with diverse applications in the fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of an amino group (-NH2) at position 5, a chlorine atom at position 2, and an ethyl ester group (-COOEt) at position 4 imparts unique chemical properties to this molecule.
Thiazoles are widely studied due to their versatility in organic synthesis and their potential as building blocks for more complex molecules. The amino group in this compound is particularly reactive and can participate in various nucleophilic substitutions or additions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The chlorine atom at position 2 adds electron-withdrawing effects, enhancing the reactivity of the molecule and potentially influencing its biological activity.
The ethyl ester group at position 4 contributes to the solubility of the compound in organic solvents, which is advantageous for its use in various chemical reactions. Additionally, esters are often employed as protecting groups for carboxylic acids during multi-step synthesis processes. This feature makes 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester a versatile precursor for further functionalization.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and antifungal agents. The amino group can be modified to introduce various substituents, enabling the creation of compounds with enhanced pharmacokinetic properties such as improved bioavailability and reduced toxicity.
In addition to its role in drug discovery, this compound has also been investigated for its application in materials science. The thiazole ring can serve as a platform for constructing advanced materials with tailored electronic properties. For example, derivatives of this compound have been studied for their potential use in organic electronics and optoelectronic devices.
The synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester typically involves multi-step processes that include nucleophilic aromatic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. Green chemistry approaches, such as the use of microwave-assisted synthesis or enzymatic catalysis, have gained attention due to their ability to reduce waste and energy consumption.
From a structural perspective, the molecule exhibits a planar geometry around the thiazole ring, which is stabilized by conjugation between the sulfur atom and adjacent double bonds. This planarity contributes to its stability under various reaction conditions. The chlorine atom at position 2 introduces steric hindrance, which can influence both synthetic pathways and biological interactions.
In terms of biological activity, this compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies suggest that it may exhibit selective inhibition against enzymes such as kinases or proteases, making it a candidate for further exploration in therapeutic development.
The development of analogs based on this compound has also been a focus area for researchers. By modifying substituents on the thiazole ring or altering the nature of the ester group, scientists aim to optimize both the pharmacological profile and chemical stability of these molecules.
In conclusion, 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (CAS No. 1340583-40-5) is a versatile compound with significant potential across multiple disciplines. Its unique structure allows for diverse applications ranging from organic synthesis to drug discovery and materials science. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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